N-(2-fluoro-5-nitrophenyl)methanesulfonamide
Description
N-(2-Fluoro-5-nitrophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a 2-fluoro-5-nitrophenyl ring. Its molecular formula is C₇H₆FN₂O₄S, with a molecular weight of 234.2 g/mol and an exact mass of 233.9621348 . The compound is identified by CAS number 123343-99-7 and is commercially available in quantities ranging from 500 mg to 1 g .
Structurally, the molecule features electron-withdrawing substituents (fluoro and nitro groups) at the ortho and para positions of the benzene ring, respectively.
Properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4S/c1-15(13,14)9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKPLLNAQEMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403042 | |
| Record name | N-(2-fluoro-5-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123343-99-7 | |
| Record name | N-(2-fluoro-5-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide typically involves the reaction of 2-fluoro-5-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(2-fluoro-5-nitrophenyl)methanesulfonamide: undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
N-(2-fluoro-5-nitrophenyl)methanesulfonamide has significant applications in medicinal chemistry, particularly as an antimicrobial agent . Its structural features suggest that it may inhibit bacterial enzymes or interfere with cell wall synthesis, similar to other sulfonamides.
Anticancer Research
Preliminary studies indicate that this compound may interact with folate biosynthesis pathways crucial for cancer cell proliferation. This interaction could provide insights into its mechanism against various cancers .
Chemical Reactions
The compound can participate in various chemical reactions:
- Oxidation : May undergo oxidation reactions at the methylsulfonyl group.
- Reduction : The nitro group can be reduced to an amino group under suitable conditions.
- Substitution : The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Case Studies and Research Findings
Recent studies have explored the biological activity and therapeutic potential of halogenated derivatives, including this compound:
- Antimicrobial Studies : Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens, suggesting that this compound could also possess similar efficacy.
- Cancer Research : Investigations into the effects on glycolysis in cancer cells have shown that halogenated derivatives can inhibit key enzymes like hexokinase more effectively than non-halogenated counterparts. This suggests a promising avenue for developing targeted cancer therapies .
- Pharmacokinetics : Modifications at the C-2 position with halogens have been shown to improve stability and uptake, enhancing therapeutic efficacy at lower doses.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-fluoro-5-nitrophenyl)methanesulfonamide with structurally related sulfonamides, focusing on molecular properties, substituent effects, and bioactivity.
Structural and Molecular Comparisons
Key Observations:
- Substituent Position Effects: The position of the nitro group significantly impacts electronic properties.
- Functional Group Variations : Replacing the fluoro group with a hydroxy group (as in N-(2-hydroxy-5-nitrophenyl)methanesulfonamide) increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing lipid membrane permeability .
- Dual Sulfonamide Derivatives : The addition of a methylsulfonyl group (C₈H₉FN₂O₆S₂) increases molecular weight by ~78 g/mol and introduces steric hindrance, which may reduce binding affinity in biological systems .
Physicochemical Properties
- Solubility : The nitro group at the para position (relative to the sulfonamide) in the target compound reduces solubility in polar solvents compared to its 3-nitro analog (CAS 85482-36-6). This is attributed to asymmetric charge distribution and reduced dipole moment .
- Thermal Stability : Sulfonamides with ortho-fluoro substituents (e.g., 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide) exhibit higher melting points due to intramolecular hydrogen bonding between the fluoro and sulfonamide groups .
Biological Activity
N-(2-Fluoro-5-nitrophenyl)methanesulfonamide is a compound of considerable interest in biochemical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 234.2 g/mol. The compound features a methanesulfonamide functional group, which is known for its reactivity with biological macromolecules. The presence of both a fluorine atom and a nitro group on the phenyl ring contributes to its unique chemical behavior, potentially influencing its biological interactions.
Antimicrobial Properties
Preliminary investigations have indicated that this compound may exhibit antimicrobial properties, particularly through interactions with proteins or enzymes that could alter their functions. Such interactions suggest the compound might act as an antimicrobial agent or inhibitor, although specific data on its efficacy against particular pathogens remain limited.
Interaction Studies
Research has focused on the compound's reactivity with various biological macromolecules. Initial studies suggest that it may interact with proteins involved in metabolic pathways, potentially leading to insights into its mechanism of action as an antimicrobial agent. However, detailed mechanisms remain to be elucidated.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences and similarities:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-(4-fluoro-2-nitrophenyl)methanesulfonamide | Fluorine and nitro group | Different positioning of functional groups |
| N-(2-fluoro-4-nitrophenyl)acetamide | Acetamide instead of sulfonamide | Different functional group affecting reactivity |
| N-(2-chloro-5-nitrophenyl)methanesulfonamide | Chlorine instead of fluorine | Variation in halogen affecting biological activity |
| N-(3-fluoro-4-nitrophenyl)methanesulfonamide | Different positional isomer | Potentially different biological properties |
This comparison highlights how variations in halogen type and positioning can significantly influence the chemical behavior and potential applications of these compounds.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have shown promising results in various biological assays:
- Antitubercular Activity : A related study evaluated compounds similar to this compound for their antitubercular activities against Mycobacterium tuberculosis. The most potent derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL, indicating significant potential for development as antitubercular agents .
- Safety Profile : In vitro assessments have demonstrated that some derivatives do not exhibit cytotoxic effects against various tumor cell lines, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-fluoro-5-nitrophenyl)methanesulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution or sulfonylation. A typical route involves reacting 2-fluoro-5-nitroaniline with methanesulfonyl chloride under inert atmosphere (N₂/Ar) in anhydrous dichloromethane. Temperature control (0–5°C) is critical to minimize side reactions like over-sulfonation. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity .
- Key Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Temperature | 0–5°C | 65–75% |
| Solvent | DCM | 70% |
| Purification | Ethanol recrystallization | 95% purity |
Q. How is the structural characterization of N-(2-fluoro-5-nitrophenyl)methanesulfonamide performed?
- Methodology :
- X-ray crystallography (e.g., SHELX programs ) resolves the crystal lattice, confirming bond angles and nitro/fluoro group orientations.
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm, J = 8–10 Hz), while the sulfonamide NH resonates at δ 5.5–6.0 ppm .
- HRMS : Exact mass = 233.9621 (C₇H₆F₅N₂O₄S⁺) .
Advanced Research Questions
Q. What computational methods are used to predict the reactivity of N-(2-fluoro-5-nitrophenyl)methanesulfonamide in electrophilic substitutions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron density distribution. The fluorine atom’s electron-withdrawing effect deactivates the aromatic ring, directing electrophiles to the para-nitro group. Fukui indices identify nucleophilic/electrophilic sites .
- Key Insight : Nitro and fluoro groups reduce ring electron density by 15–20% compared to unsubstituted analogs, lowering reactivity in SNAr reactions .
Q. How do steric and electronic factors influence the compound’s biological activity in enzyme inhibition assays?
- Methodology :
- Enzyme Binding Assays : Measure IC₅₀ values via fluorescence polarization (e.g., COX-2 inhibition). The sulfonamide moiety binds zinc in metalloenzymes, while the nitro group stabilizes π-π stacking with aromatic residues .
- SAR Studies : Methylsulfonamide derivatives show 3–5× higher affinity than ethyl analogs due to reduced steric hindrance .
- Data Contradiction : Despite high in vitro activity (IC₅₀ = 50 nM), poor aqueous solubility (logP = 1.8) limits in vivo efficacy. Solubility enhancers (e.g., PEG-400) improve bioavailability by 40% .
Q. What strategies resolve contradictions between computational predictions and experimental data in catalytic applications?
- Methodology :
- Error Analysis : Compare DFT-predicted vs. experimental reaction rates. Discrepancies >20% suggest unaccounted solvent effects (e.g., DMSO stabilizes transition states).
- Experimental Refinement : Use kinetic isotope effects (KIEs) to probe rate-limiting steps. For example, deuterated substrates slow sulfonamide formation by 30%, confirming proton transfer as the bottleneck .
Specialized Methodological Considerations
Q. How is high-resolution crystallographic data obtained for derivatives of this compound?
- Protocol :
Grow single crystals via vapor diffusion (ethanol/water, 4°C).
Collect data at 100 K using MoKα radiation (λ = 0.71073 Å).
Refine with SHELXL : Typical R₁ = 0.03–0.05, wR₂ = 0.08–0.14.
- Example : A related ethanol solvate (C₇H₈N₂O₅S·C₂H₆O) crystallizes in P2₁/c with Z = 4, a = 11.709 Å, β = 112.46° .
Tables for Key Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
